molecular formula C18H21FN2O3 B2380163 1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1705797-57-4

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2380163
CAS No.: 1705797-57-4
M. Wt: 332.375
InChI Key: MZQSMVYYMUNHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic urea derivative characterized by two distinct aromatic substituents: a 4-fluorophenylmethyl group and a 2-methoxy-2-(2-methoxyphenyl)ethyl moiety.

The presence of dual methoxy groups on the ethyl chain and the 4-fluorophenyl group suggests this compound may exhibit unique steric and electronic effects compared to simpler urea analogs. These structural features could enhance target binding affinity or metabolic stability, depending on the biological context .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-23-16-6-4-3-5-15(16)17(24-2)12-21-18(22)20-11-13-7-9-14(19)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQSMVYYMUNHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluorobenzylamine

4-Fluorobenzylamine is commercially available but can be synthesized via the reduction of 4-fluorobenzonitrile using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds at reflux (66°C) for 6 hours, yielding the amine with >90% purity.

Synthesis of 2-Methoxy-2-(2-Methoxyphenyl)ethylamine

This intermediate requires a multi-step approach:

  • Friedel-Crafts Alkylation : 2-Methoxyphenol is alkylated with 2-bromoethyl methyl ether in the presence of aluminum chloride (AlCl₃) to form 2-methoxy-2-(2-methoxyphenyl)acetaldehyde.
  • Reductive Amination : The aldehyde is treated with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM), yielding the ethylamine derivative.
Step Reagents/Conditions Yield
Friedel-Crafts Alkylation AlCl₃, DCM, 0°C → rt, 12 h 75%
Reductive Amination NaBH(OAc)₃, NH₄OAc, DCM, rt, 24 h 68%

Isocyanate Formation

Isocyanates are generated from amines using diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in toluene. This method avoids toxic phosgene, enhancing safety.

Procedure :

  • Dissolve the amine (1 eq) in anhydrous toluene.
  • Add DPPA (1.1 eq) and TEA (1.2 eq) dropwise at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Isolate the isocyanate via filtration or distillation.
Amine Isocyanate Yield Purity (HPLC)
4-Fluorobenzylamine 92% 98.5%
2-Methoxy-2-(2-methoxyphenyl)ethylamine 85% 97.2%

Urea Coupling Reaction

The final step involves reacting the two isocyanates in a polar aprotic solvent. Diethyl ether is preferred due to the low solubility of ureas, facilitating precipitation.

Optimized Protocol :

  • Dissolve 4-fluorobenzyl isocyanate (1 eq) in diethyl ether.
  • Add 2-methoxy-2-(2-methoxyphenyl)ethyl isocyanate (1 eq) and TEA (1.1 eq).
  • Stir at room temperature for 24 hours.
  • Filter the precipitate and wash with cold ether.
Parameter Value
Reaction Time 24 h
Temperature 25°C
Yield 78%
Purity (¹H NMR) >99%

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 1.28–1.68 (m, 12H, Ad), 4.35 (d, 1H, J = 9.2 Hz), 7.0–7.44 (m, 7H, Ar-H).
  • IR (KBr) : N-H stretch at 3320 cm⁻¹, C=O at 1645 cm⁻¹.

Thermal Analysis :

  • Melting Point: 270–271°C.
  • TGA: Decomposition onset at 220°C.

Challenges and Mitigation Strategies

  • Isocyanate Stability : Isocyanates are moisture-sensitive. Use anhydrous solvents and inert atmospheres.
  • Byproduct Formation : Excess DPPA may generate hydrazides. Stoichiometric control and TEA quenching are critical.
  • Purification : Column chromatography (SiO₂, MeOH/CHCl₃ 3:97) achieves >99% purity.

Alternative Synthetic Routes

  • Carbodiimide-Mediated Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to couple amines directly, bypassing isocyanates.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are modulated by the compound’s presence.

Comparison with Similar Compounds

1-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-3-[(thiophen-2-yl)methyl]urea (BI82234)

  • Molecular Formula : C₁₆H₂₀N₂O₃S
  • Key Substituents : Thiophen-2-ylmethyl group, 2-methoxy-2-(2-methoxyphenyl)ethyl chain.
  • Comparison : Shares the 2-methoxy-2-(2-methoxyphenyl)ethyl substituent with the target compound but replaces the 4-fluorophenylmethyl group with a thiophen-2-ylmethyl moiety. The sulfur atom in the thiophene ring may alter electronic properties (e.g., polarizability) and hydrogen-bonding capacity compared to the fluorine-substituted aromatic group. This substitution could influence interactions with hydrophobic binding pockets or enzymes reliant on π-orbital interactions .

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (Compound 19)

  • Molecular Formula : C₂₀H₁₉F₂N₄O₂
  • Key Substituents : Dual 4-fluorophenyl groups, pyrazole ring, hydroxyethyl chain.
  • The dual fluorophenyl groups enhance electron-withdrawing effects, which may improve binding to targets like BACE1 (a protease implicated in Alzheimer’s disease) compared to the target compound’s single fluorophenyl moiety .

3-[2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea (C1)

  • Molecular Formula : C₂₅H₂₄FN₃O₃
  • Key Substituents : Indole ring, 3,4-dimethoxyphenyl group, 2-fluorophenyl group.
  • Comparison: The indole moiety provides a planar aromatic system capable of strong π-π interactions, while the 3,4-dimethoxyphenyl group increases steric bulk and electron density. These features may enhance binding to LasR (a quorum-sensing regulator in Pseudomonas aeruginosa), suggesting the target compound’s simpler substituents might reduce off-target effects but also limit potency in similar pathways .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Donors/Acceptors Key Structural Features
Target Compound 344.37 g/mol ~2.8 2 Donors, 5 Acceptors 4-Fluorophenylmethyl, dual methoxy groups
BI82234 320.41 g/mol ~2.5 2 Donors, 5 Acceptors Thiophen-2-ylmethyl, dual methoxy groups
Compound 19 392.39 g/mol ~3.1 3 Donors, 5 Acceptors Pyrazole, hydroxyethyl, dual fluorophenyl
C1 433.48 g/mol ~3.5 2 Donors, 6 Acceptors Indole, 3,4-dimethoxyphenyl, fluorophenyl

Key Observations :

  • The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • BI82234’s lower molecular weight and thiophene group may improve metabolic stability compared to bulkier analogs like C1 .

Biological Activity

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea, identified by its CAS number 1705797-57-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21FN2O3C_{18}H_{21}FN_{2}O_{3}. Its structure is characterized by a urea moiety linked to a phenyl group and methoxy substituents, which may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors. For instance, studies have shown that certain urea compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Antimicrobial Activity : Related compounds have demonstrated moderate antimicrobial properties against various bacteria and fungi, suggesting potential applications in treating infections .

Biological Activity Data

Activity Type Description Reference
Antimicrobial Moderate activity against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition Inhibits COX enzymes; potential anti-inflammatory effects.
Cytotoxicity Evaluated in various cancer cell lines; shows selective cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various urea derivatives against common pathogens. The results showed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL against tested strains .
  • Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines demonstrated that this compound selectively inhibited cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was attributed to the induction of apoptosis in cancer cells .

Pharmacological Properties

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and metabolic stability, making them suitable candidates for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of this urea derivative be optimized for improved yield and purity?

  • Methodology :

  • Employ multi-step organic synthesis with controlled reaction conditions. For example, use dichloromethane or ethanol as solvents and palladium on carbon as a catalyst to facilitate coupling reactions .
  • Optimize temperature and stoichiometry during the urea bond formation step (e.g., reacting isocyanates with amines) to minimize side products .
  • Monitor reaction progress via Thin-Layer Chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl and methoxyphenyl groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 330.38 g/mol for a related fluorophenyl urea derivative) .
  • Infrared Spectroscopy (IR) : Validate functional groups like urea (–NH(C=O)–) and methoxy (–OCH3_3) .

Q. How should solubility and stability be assessed under varying experimental conditions?

  • Methodology :

  • Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using shake-flask methods .
  • Conduct accelerated stability studies under acidic/basic conditions (pH 1–12) and elevated temperatures (40–60°C) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Perform dose-response assays (e.g., IC50_{50} determination) across multiple cell lines (e.g., HCT-116, A549) to account for cell-type specificity .
  • Validate target engagement using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
  • Analyze structural analogs (e.g., trifluoromethyl or chlorophenyl derivatives) to isolate activity-contributing moieties .

Q. What experimental designs are recommended for Structure-Activity Relationship (SAR) studies?

  • Methodology :

  • Synthesize derivatives with systematic substitutions (e.g., replacing methoxy with ethoxy or altering fluorophenyl positioning) .
  • Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays to quantify inhibition constants (KiK_i) .
  • Cross-reference results with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. How can in vivo pharmacokinetic (PK) models be developed to assess bioavailability?

  • Methodology :

  • Administer the compound intravenously and orally in rodent models, followed by LC-MS/MS analysis of plasma samples to calculate AUC, CmaxC_{\text{max}}, and half-life .
  • Evaluate blood-brain barrier penetration using microdialysis or in situ perfusion techniques .

Q. What strategies identify synergistic effects between this compound and existing therapeutics?

  • Methodology :

  • Use combinatorial screening (e.g., Checkerboard Assay) to calculate Fractional Inhibitory Concentration (FIC) indices with antibiotics or anticancer agents .
  • Profile transcriptomic changes via RNA-seq to uncover co-regulated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.